POTASSIUMMONOSULPHIDE
Description
Historical Context of Potassium Monosulphide Chemical Investigations
The history of potassium sulphide is linked with the poorly defined mixture known as "liver of sulphur" (hepar sulfuris), which consists of potassium sulphide, potassium polysulphide, and potassium thiosulfate. wikidoc.org This mixture was historically used in metalworking to create patinas on copper alloys. wikidoc.org In early chemistry, the compound was also referred to as vitriolic tartar and Glaser's salt, named after the chemist Christopher Glaser. studybay.com
Systematic scientific investigation into the pure compound's properties began in the early 20th century. Landmark studies in the 1930s by chemists like E. Zintl, A. Harder, B. Dauth, and C.D. West were pivotal in determining the fundamental crystal structure of alkali metal sulphides, including K₂S. materialsproject.org A significant contribution to its synthesis was made in 1939 by Klemm et al., who detailed a method for preparing pure K₂S by reacting potassium and sulphur in anhydrous ammonia (B1221849). drugfuture.comvulcanchem.com This laboratory method remains a benchmark for producing high-purity potassium monosulphide for research purposes. vulcanchem.com Industrially, methods were developed involving the carbothermic reduction of potassium sulphate (K₂SO₄) by heating it with carbon. wikipedia.orgquora.comgoogle.com
Significance of Potassium Monosulphide in Contemporary Chemical Research
Potassium monosulphide is a compound of significant interest in several areas of modern chemical research, primarily due to its role as a source of sulphide ions.
Materials Science: The compound is investigated for its applications in advanced materials. In the field of photovoltaics, potassium sulphide doped with silver nanoparticles has been synthesized and incorporated into the absorber layer of thin-film organic solar cells to improve photon capture and device performance. researchgate.net Furthermore, it has been used to induce phase shifts in perovskite nanocrystals, demonstrating its utility in tuning the properties of these important materials. taylorandfrancis.com There is also growing interest in using transition metal sulphides as anode materials for sodium-ion batteries (SIBs) and potassium-ion batteries (PIBs) due to their potential for high capacity. researchgate.netrsc.org Research into potassium-sulphur (K-S) batteries, which have a high theoretical energy density, relies on the electrochemical behaviour of potassium sulphides. rsc.org
Chemical Synthesis: In organic chemistry, potassium monosulphide serves as a key reagent. It is utilized in the copper-catalyzed tandem S-alkenylation with 1,4-diiodo-1,3-dienes to efficiently synthesize a variety of substituted thiophenes, which are important heterocyclic compounds. acs.org Its derivatives are also employed in the synthesis of unsymmetrical sulphides through cross-coupling reactions. vulcanchem.com
Other Fields: Potassium monosulphide is an important intermediate in pyrotechnics. wikipedia.org It forms during the combustion of black powder and is crucial for creating specific visual effects, such as those seen in senko hanabi fireworks and certain glitter formulations. wikipedia.orgwikidoc.org It is also used as a reagent in analytical chemistry. nih.govtaylorandfrancis.comchemicalbook.com
Research Objectives and Scope for Advanced Potassium Monosulphide Studies
In synthetic chemistry, the scope of research involves developing novel catalytic systems that utilize potassium sulphide for the efficient and selective synthesis of complex sulphur-containing organic molecules. acs.org This includes designing more sustainable and atom-economical synthetic routes.
Furthermore, advanced studies aim to explore the synthesis of novel nanomaterials using potassium sulphide. Research into controlling the size, shape, and composition of nanoparticles, such as core-shell structures, for applications in photonics, catalysis, and electronics is an active area of investigation. researchgate.net
Table 2: Crystallographic Data for Potassium Monosulphide
| Parameter | Cubic (Antifluorite Structure) | References |
|---|---|---|
| Crystal System | Cubic | drugfuture.commaterialsproject.org |
| Space Group | Fm-3m (No. 225) | materialsproject.orgnih.gov |
| Lattice Constant (a) | 7.407 Å | nih.gov |
| Structure | The K⁺ ions occupy the tetrahedral sites, and the S²⁻ ions occupy the eight-coordinate sites. | wikipedia.orgwikidoc.org |
Properties
CAS No. |
1312-78-3 |
|---|---|
Molecular Formula |
C37H29N3O6S2 |
Origin of Product |
United States |
Synthetic Methodologies for Potassium Monosulphide
Laboratory-Scale Synthesis Routes
Laboratory synthesis of potassium monosulphide can be achieved through several distinct chemical pathways, primarily involving the reaction of potassium bases with a sulfur source or the reduction of potassium-based oxysulfur compounds.
A common laboratory method for preparing potassium monosulphide involves the neutralization of an aqueous solution of potassium hydroxide (B78521) (KOH) with hydrogen sulphide (H₂S). wikipedia.org The reaction proceeds in steps. Initially, the half-neutralization of potassium hydroxide with hydrogen sulfide (B99878) yields potassium hydrosulfide (B80085) (KSH). wikipedia.org
H₂S + 2KOH → K₂S + 2H₂O quora.com
It is important to note that in aqueous solutions, potassium sulphide undergoes significant hydrolysis, resulting in an equilibrium mixture of potassium hydroxide and potassium hydrosulfide. quora.comwikipedia.org For many applications, this mixture serves as an effective source of the sulfide ion (S²⁻). wikipedia.org
The carbothermic reduction of potassium sulphate (K₂SO₄) is a well-documented method for producing potassium monosulphide. quora.com This process involves heating potassium sulphate with a source of carbon, such as coke, at high temperatures. quora.comreddit.com The generalized reaction is:
K₂SO₄ + 4C → K₂S + 4CO quora.com
Research outlined in patents describes a process where potassium sulphate is heated with carbon under reducing conditions to produce a molten smelt containing potassium sulphide. google.com To be effective, the reduction generally requires heating to temperatures above 1600°F (approximately 871°C). google.com At these temperatures, a molten mass containing the potassium sulfide is formed. google.com The molar ratio of carbon to potassium sulphate is a key parameter, with a preferred ratio of at least 4:1 to ensure the formation of a solid char that covers the molten product, preventing its re-oxidation. google.com
Another, less common, reduction pathway is the electrolysis of an aqueous solution of potassium sulphate, which can yield potassium sulfide and oxygen gas. you-iggy.com
For the preparation of pure, anhydrous potassium monosulphide in a laboratory setting, a non-aqueous route is employed. This method involves the direct reaction of elemental potassium and sulfur within a medium of anhydrous ammonia (B1221849). quora.com
Innovations in related sulfide synthesis include the preparation of mixed-metal sulfides. For instance, sodium potassium sulfide (NaKS) can be synthesized by reacting sodium hydrosulfide with potassium hydroxide in an aqueous medium. google.com Additionally, thiol-free, one-pot methods have been developed for synthesizing various organic sulfides using reagents like potassium thioacetate, demonstrating advancements in the broader field of sulfide chemistry. nih.govrsc.org
Table 1: Comparison of Laboratory Synthesis Routes for Potassium Monosulphide
| Method | Reactants | Key Conditions | Primary Product(s) | Reference(s) |
|---|---|---|---|---|
| Alkali Hydroxide Neutralization | Potassium Hydroxide (KOH), Hydrogen Sulphide (H₂S) | Aqueous solution | K₂S (in equilibrium with KSH and KOH) | wikipedia.orgsciencemadness.orgquora.com |
| Carbothermic Reduction | Potassium Sulphate (K₂SO₄), Carbon (C) | High temperature (>871°C), reducing atmosphere | Molten K₂S | quora.comgoogle.comgoogle.com |
| Anhydrous Synthesis | Potassium (K), Sulfur (S) | Anhydrous ammonia solvent | Pure, anhydrous K₂S | quora.com |
Research into Industrial Production Techniques of Potassium Monosulphide
Research into industrial production has focused on making the synthesis of potassium monosulphide more commercially viable. The carbothermic reduction of potassium sulphate is a primary candidate for industrial-scale production, analogous to the industrial process for sodium sulfide manufacturing. quora.comgoogle.com To facilitate this process at a larger scale, equipment such as direct-fired rotary kilns or multiple hearth furnaces has been proposed. google.com The main challenge historically has been achieving commercial acceptance due to the carefully controlled conditions required to prevent the formation of a molten mass in older methods. google.com However, newer patented processes embrace the formation of a molten product, viewing it as a more efficient route. google.com
The high cost of potassium hydroxide as a feedstock has driven research into alternative pathways for related potassium-sulfur compounds, which informs the economic landscape for K₂S production. ktech-inc.com For example, processes that utilize inexpensive potash (potassium chloride) as a starting material are considered more economically attractive for producing various potassium chemicals. ktech-inc.comgoogle.com
Methodologies for Purity Assessment and Characterization of Synthetic Products
The purity and identity of synthesized potassium monosulphide are confirmed through various analytical methods. Commercial grades of potassium sulfide are often sold with a specified minimum assay of K₂S, indicating that quantitative analysis is a standard part of quality control. honeywell.com
A key aspect of characterization is determining the sulfide content, which can be accomplished through classical analytical techniques such as titration. The physical and structural properties of the compound are also examined. Pure potassium monosulphide is a colorless solid. wikipedia.org Its crystal structure has been identified as an antifluorite structure, a key characteristic that can be verified using X-ray diffraction (XRD). wikipedia.org In this structure, the potassium ions (K⁺) occupy the tetrahedral sites while the larger sulfide ions (S²⁻) occupy the eight-coordinate sites. wikipedia.org
Table 2: Physical and Structural Properties for Characterization
| Property | Value / Description | Reference(s) |
|---|---|---|
| Chemical Formula | K₂S | wikipedia.org |
| Appearance (Pure) | Colourless solid | wikipedia.org |
| Appearance (Impure/Commercial) | Yellow-brown solid | wikipedia.org |
| Crystal Structure | Antifluorite | wikipedia.org |
| Melting Point | 840 °C (1,540 °F; 1,110 K) | wikipedia.org |
| Boiling Point | 912 °C (1,674 °F; 1,185 K) (decomposes) | wikipedia.org |
| Solubility in Water | Reacts to form KOH and KSH | wikipedia.org |
Theoretical and Computational Chemistry of Potassium Monosulphide
Electronic Structure Investigations of Potassium Monosulphide (KS)
Theoretical studies have focused on mapping the potential energy landscape of the KS molecule, characterizing its various electronic states, and understanding the influence of relativistic effects.
Potential Energy Surface Mapping and Analysis of Low-Lying Electronic States
The potential energy curves (PECs) for the low-lying electronic states of potassium monosulphide have been determined using highly correlated ab initio calculations. tandfonline.comresearchgate.net These PECs map the energy of the molecule as a function of the internuclear distance between the potassium and sulfur atoms. tandfonline.comresearchgate.net
The ground electronic state of KS is identified as the X²Π state. researchgate.net In addition to the ground state, several low-lying excited states have been characterized, with the 1²Σ⁺ and 2²Π states being the lowest bound excited states. tandfonline.com The shapes of the potential energy curves for these states are significantly influenced by the interactions between two ionic states, ²Σ⁺ and ²Π, which correlate to the K⁺ + S⁻ dissociation limit at large internuclear separations. tandfonline.com This interplay between the covalent (K+S) and ionic (K⁺+S⁻) character of the electronic states leads to avoided crossings, which are evident in the calculated PECs. researchgate.net For instance, an avoided crossing is observed between the X²Π and 2²Π states at an internuclear distance of approximately 5.5 Å. researchgate.net
Characterization of Spin-Orbit Coupling Effects on Molecular States
Spin-orbit coupling (SOC), a relativistic effect arising from the interaction between the electron's spin and its orbital motion, plays a crucial role in the electronic structure of KS. wikipedia.org The effect of SOC is particularly significant as it is primarily related to the sulfur atom and is a common feature among all alkali-metal monosulphides. tandfonline.com
When SOC is included in the calculations, the electronic states are split. For example, the X²Π ground state splits into two components, X₁²/₂ and X₂³/₂. The inclusion of SOC affects the calculated spectroscopic parameters of the bound electronic states. tandfonline.com For the ground state, the spin-orbit interaction leads to a noticeable splitting of the potential energy curves. The analysis of these effects is essential for a precise understanding of the molecule's spectroscopy and the lifetime of its vibrational levels. tandfonline.comresearchgate.net
Analysis of Electronic Transitions and Energy Ordering
The ab initio calculations provide valuable data on the energy ordering of the electronic states and the transitions between them. The ground state is the X²Π state, followed by the 1²Σ⁺ and 2²Π excited states. tandfonline.com Spectroscopic parameters for these three bound states have been determined, including their equilibrium distances (Re), dissociation energies (De), vibrational frequencies (ωe), and rotational constants (Be). tandfonline.comresearchgate.net
Below is an interactive data table summarizing the calculated spectroscopic constants for the low-lying electronic states of potassium monosulphide, both with and without the inclusion of spin-orbit coupling (SOC).
| Electronic State | Method | Tₑ (cm⁻¹) | Rₑ (Å) | ωₑ (cm⁻¹) | Bₑ (cm⁻¹) | Dₑ (eV) |
| X²Π | MRCI+Q | 0 | 2.918 | 258 | 0.108 | 2.50 |
| MRCI+Q+SOC | ||||||
| X₁¹/₂ | 0 | 2.919 | 258 | 0.108 | 2.48 | |
| X₂³/₂ | 219 | 2.916 | 259 | 0.108 | 2.48 | |
| 1²Σ⁺ | MRCI+Q | 1292 | 3.236 | 208 | 0.088 | 2.34 |
| MRCI+Q+SOC | 1341 | 3.235 | 208 | 0.088 | 2.33 | |
| 2²Π | MRCI+Q | 10008 | 2.651 | 338 | 0.132 | 1.28 |
| MRCI+Q+SOC | ||||||
| 2₁¹/₂ | 10034 | 2.650 | 339 | 0.132 | 1.27 | |
| 2₂³/₂ | 9851 | 2.654 | 337 | 0.132 | 1.29 |
Note: Data extracted from G. Kalemos et al., Molecular Physics (2018). Tₑ is the electronic energy, Rₑ is the equilibrium bond distance, ωₑ is the harmonic vibrational frequency, Bₑ is the rotational constant, and Dₑ is the dissociation energy.
Ab Initio Calculation Methodologies Applied to Potassium Monosulphide
The theoretical investigation of potassium monosulphide relies on sophisticated ab initio methods that aim to solve the electronic Schrödinger equation with a high degree of accuracy.
Multi-Reference Configuration Interaction (MRCI) Approaches and Variants (e.g., MRCI+Q)
The primary computational method used for the detailed study of KS is the internally contracted Multi-Reference Configuration Interaction (MRCI). tandfonline.comresearchgate.net MRCI is a powerful technique for accurately describing the electronic structure of molecules, especially when multiple electronic configurations are needed to represent the wavefunction, a situation common in molecules with bond breaking or excited states. wikipedia.org
The calculations for KS specifically employed the MRCI method with the inclusion of the Davidson correction (MRCI+Q). tandfonline.comresearchgate.net The Davidson correction is an approximation used to estimate the contribution of higher-order excitations (quadruples and beyond) that are not explicitly included in the MRCI calculation, thereby improving the accuracy of the calculated energies. acs.org This approach provides a balanced description of both the ground and excited electronic states. wikipedia.org
Basis Set Selection and Optimization in Quantum Chemical Calculations
The accuracy of ab initio calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For the study of potassium monosulphide, the augmented correlation-consistent polarized valence quintuple-zeta (aug-cc-pV5Z) basis set was utilized. researchgate.net
This type of basis set is known for its systematic convergence towards the complete basis set limit, ensuring a high level of accuracy. The "augmented" part of the name indicates the inclusion of diffuse functions, which are important for describing the behavior of electrons far from the nucleus, a crucial aspect for anions and systems with significant ionic character like KS. The "quintuple-zeta" quality implies a very large and flexible basis set, allowing for a detailed and accurate representation of the electronic wavefunction.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the ground-state properties of potassium monosulphide. First-principles calculations based on DFT have been employed to determine key parameters such as the equilibrium lattice constant and bulk modulus. These calculations are fundamental to understanding the material's stability and its response to external pressure.
One such study, utilizing the tight-binding linear muffin-tin orbital (TB-LMTO) method within the local density approximation (LDA), has provided theoretical values for the lattice constant and bulk modulus of K₂S. The calculated lattice constant is a crucial parameter that defines the size of the unit cell in the crystal structure, while the bulk modulus is a measure of the substance's resistance to uniform compression. These theoretical findings are essential for validating experimental data and for the design of new materials with specific properties.
Comparative Computational Studies within the Alkali Monosulphide Series (MS, M=Li, Na, K, Rb, Cs)
Comparative studies across the alkali monosulphide series, which includes lithium sulphide (Li₂S), sodium sulphide (Na₂S), potassium sulphide (K₂S), rubidium sulphide (Rb₂S), and cesium sulphide (Cs₂S), offer valuable insights into the periodic trends of their properties. These compounds predominantly crystallize in the antifluorite structure. umd.edu
Theoretical investigations have systematically explored the ground-state properties of Li₂S, Na₂S, K₂S, and Rb₂S. researchgate.net These studies reveal a clear trend in the lattice constants, which increase down the group from lithium to rubidium. This is an expected consequence of the increasing ionic radii of the alkali metal cations. Conversely, the bulk modulus, a measure of the material's hardness, generally decreases down the group, indicating that the compounds become more compressible with larger cations.
For cesium sulphide (Cs₂S), experimental crystallographic data confirms it crystallizes in an orthorhombic structure, a deviation from the antifluorite structure of the lighter alkali monosulphides. High-level ab initio calculations have been performed on the diatomic (gas-phase) species of the heavier alkali monosulphides, providing further comparative data on their electronic states and spectroscopic constants. nih.gov
Below is an interactive data table summarizing the calculated ground-state properties for the alkali monosulphide series.
Prediction and Analysis of Vibrational and Rotational Spectroscopic Parameters from Theoretical Models
Theoretical models are crucial for predicting and analyzing the vibrational and rotational spectroscopic parameters of molecules, which are fundamental to understanding their dynamics and structure. For the alkali monosulphides, ab initio calculations have been employed to determine these parameters, particularly for the diatomic species in the gas phase. nih.gov
These high-level calculations, such as the RCCSD(T) method, provide potential energy curves from which spectroscopic constants can be derived. These constants include the harmonic vibrational frequency (ωe), which represents the vibrational frequency for infinitesimal displacements from the equilibrium geometry, and the rotational constant (Be), which is inversely related to the molecule's moment of inertia.
For the heavier alkali monosulphides (KS, RbS, and CsS), all have been found to possess a 2Π ground state. nih.gov The calculated spectroscopic constants for these diatomic molecules show trends that can be correlated with the increasing mass of the alkali metal. For instance, the vibrational frequencies are expected to decrease with increasing reduced mass of the diatomic molecule.
The following interactive data table presents the theoretically calculated spectroscopic constants for the diatomic alkali monosulphide species.
It is important to note that these vibrational and rotational parameters are for the diatomic, gas-phase molecules and differ from the vibrational properties (phonons) of the bulk crystalline solids.
Spectroscopic Characterization and Analysis of Potassium Monosulphide
Electronic Spectroscopy Techniques
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule or material upon absorption or emission of photons, typically in the ultraviolet (UV) or visible range.
UV-Vis Absorption and Emission Spectroscopy
As a solid, potassium monosulphide crystallizes in the antifluorite structure and is a colorless compound, which indicates it does not absorb light in the visible region of theelectromagnetic spectrum. wikipedia.orgnih.gov This observation is consistent with theoretical calculations, which characterize K₂S as an indirect bandgap semiconductor. wikipedia.org First-principles calculations predict an indirect bandgap of approximately 2.16 eV. wikipedia.org
The optical absorption spectrum, calculated using density functional theory (DFT), shows that significant absorption begins in the ultraviolet region, corresponding to the energy required to excite electrons from the valence band to the conduction band. The table below summarizes the calculated optical properties for crystalline K₂S.
| Property | Calculated Value | Method |
|---|---|---|
| Band Gap (Indirect) | 2.16 eV | TB-LMTO (LDA) wikipedia.org |
| Band Gap (GGA+U) | 2.88 eV | Materials Project (DFT) |
| Optical Band Gap | 3.64 eV | Materials Project (DFT) |
Photoelectron Spectroscopy Applied to Potassium Monosulphide Systems
Photoelectron spectroscopy (PES) is a powerful technique for determining the binding energies of electrons in a substance by irradiating it with high-energy photons and measuring the kinetic energy of the ejected electrons. materialsproject.org For potassium-containing compounds, PES can provide detailed information on the core-level and valence-band electronic states.
In X-ray Photoelectron Spectroscopy (XPS) of potassium-containing materials, the K 2p core levels are typically observed as a doublet, K 2p₃/₂ and K 2p₁/₂, with binding energies in the range of 292-296 eV. The sulfur S 2p core level also appears as a doublet. Theoretical first-principles calculations on the electronic structure of K₂S show that the valence band is primarily formed from the S 3p states, while the lowest conduction bands are derived from K 4s and 3d states. wikipedia.org These calculations provide a theoretical basis for interpreting valence-band UPS spectra.
The following table presents the theoretically calculated electronic band structure details for K₂S.
| Band Feature | Contributing Orbitals | Energy Range (relative to Fermi Level) |
|---|---|---|
| Valence Band | S 3p | -3 eV to 0 eV |
| Lower Valence Band | S 3s | ~ -11 eV |
| Conduction Band Minimum | K 4s, K 3d | > 2.16 eV |
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy probes the quantized vibrational energy levels of molecules, which are determined by the masses of the atoms and the strength of the chemical bonds between them. The primary methods are infrared (IR) and Raman spectroscopy.
Infrared (IR) Spectroscopy
In solid ionic crystals like potassium monosulphide, which has the antifluorite structure (space group Fm-3m), the vibrational modes of the lattice are known as phonons. materialsproject.orgmpg.de Group theory predicts that K₂S has one infrared-active optical phonon mode of T₁ᵤ symmetry. This mode corresponds to the counter-phase motion of the K⁺ sublattice against the S²⁻ sublattice. rsc.org
While detailed experimental far-infrared spectra of K₂S are scarce, theoretical calculations based on density functional perturbation theory (DFPT) have been used to predict the phonon frequencies. The calculated IR-active transverse optical (TO) phonon mode is located in the far-infrared region.
| Mode | Symmetry | Calculated Frequency (cm⁻¹) | Activity |
|---|---|---|---|
| TO | T₁ᵤ | ~178 | IR Active |
Raman Spectroscopy and Advanced Morphologically-Directed Techniques
For crystals with a center of inversion, such as K₂S in the antifluorite structure, vibrational modes are exclusively either Raman- or IR-active (rule of mutual exclusion). K₂S has one Raman-active optical phonon mode with T₂₉ symmetry. materialsproject.org This mode involves the symmetric stretching of the S²⁻ anions within the rigid cage of K⁺ cations.
Experimental studies have investigated the temperature dependence of this T₂₉ lattice mode. materialsproject.org At low temperatures (10 K), the Raman peak is sharp and located at approximately 275.5 cm⁻¹. As the temperature increases, the peak broadens and shifts to a lower frequency (softens) due to anharmonic effects in the crystal lattice. materialsproject.org
| Temperature (K) | Peak Position (cm⁻¹) | Full Width at Half Maximum (cm⁻¹) |
|---|---|---|
| 10 | 275.5 | 2.9 |
| 295 | 270.0 | 9.0 |
| 742 | 255.0 | 32.0 |
Morphologically-Directed Raman Spectroscopy (MDRS) is an advanced technique that combines automated particle imaging with Raman microspectroscopy. mdpi.com This method allows for the characterization of individual particles within a mixture, providing both morphological data (size, shape) and chemical identification via their unique Raman spectra. While not specifically applied to K₂S in the reviewed literature, MDRS would be a powerful tool for analyzing potassium sulphide in complex mixtures, such as in pyrotechnic residues or environmental samples, to identify K₂S particles and distinguish them from other components like potassium sulfate (B86663) or polysulfides. wikipedia.org
Rotational Spectroscopy and Microwave Techniques
Rotational spectroscopy, typically conducted in the microwave region, is used to measure the rotational energy levels of molecules in the gas phase. This technique is exquisitely sensitive to the molecule's moments of inertia, from which highly precise bond lengths and angles can be determined. This method is applicable to polar molecules.
The table below lists the calculated spectroscopic constants for the ground state of the KS radical.
| Constant | Description | Calculated Value (cm⁻¹) |
|---|---|---|
| ωₑ | Harmonic vibrational frequency | 347.9 |
| ωₑxₑ | Anharmonicity constant | 1.5 |
| Bₑ | Equilibrium rotational constant | 0.1258 |
| αₑ | Vibration-rotation interaction constant | 0.0007 |
| Rₑ | Equilibrium bond length (Å) | 2.596 |
These theoretical constants are crucial for predicting the rotational spectrum of the KS radical and can guide future laboratory or astronomical searches for this species in the gas phase.
Experimental Determination of Spectroscopic Parameters (e.g., Equilibrium Distances, Dissociation Energies, Vibrational and Rotational Constants)
The experimental characterization of potassium monosulphide through spectroscopic methods provides fundamental data on its molecular structure and bonding. These experimental studies typically focus on the diatomic species, potassium sulfide (B99878) (KS), in the gas phase, as parameters like equilibrium bond distance, dissociation energies, and rotational and vibrational constants are properties of individual molecules.
Detailed research, particularly through (sub)-millimeter rotational spectroscopy, has yielded precise values for several key spectroscopic parameters for the potassium-39 (B86800) and sulfur-32 (B83152) isotope (³⁹K³²S). These experimental findings are crucial for benchmarking and validating the accuracy of high-level ab initio quantum chemistry calculations.
One of the primary parameters determined experimentally is the equilibrium bond length (r₀), which represents the distance between the potassium and sulfur nuclei. From rotational spectroscopy, the rotational constant (B₀) and the first centrifugal distortion coefficient (Dₑ) have also been measured. The vibrational frequency (ωₑ) can be estimated from these rotational data. For instance, an estimated vibrational frequency can be derived using the formula ω² = 4B₀³/Dₑ, which in one study yielded a value of 255 cm⁻¹, showing excellent agreement with theoretical calculations. Current time information in Lincoln County, US.
While extensive experimental data exists for rotational and vibrational parameters, the direct experimental determination of the bond dissociation energy for the KS molecule from spectroscopic measurements is not as readily available in the literature.
The experimentally determined spectroscopic constants for the ground electronic state (X ²Π) of ³⁹K³²S are summarized below.
Research Findings and Data Tables
Experimental analysis has provided the following values for the spectroscopic constants of diatomic potassium sulfide:
Table 1: Experimental Spectroscopic Constants for ³⁹K³²S
| Parameter | Experimental Value | Unit |
|---|---|---|
| Bond Length (r₀) | 2.274 | Å |
| Rotational Constant (B₀) | 0.1449 | cm⁻¹ |
| Centrifugal Distortion Coefficient (Dₑ) | 1.088 x 10⁻⁷ | cm⁻¹ |
| Estimated Vibrational Frequency (ωₑ) | ~255 | cm⁻¹ |
These experimental values serve as a critical reference for theoretical models. For example, the experimentally determined centrifugal distortion coefficient of 1.088 x 10⁻⁷ cm⁻¹ is very close to calculated theoretical values, which helps to confirm the accuracy of the computational methods used to model the potential energy curve of the molecule. Current time information in Lincoln County, US. The agreement between the experimentally estimated vibrational frequency and calculated values further validates the theoretical approaches. Current time information in Lincoln County, US.
Reaction Mechanisms and Reactivity of Potassium Monosulphide
Thermochemical Stability and Decomposition Pathways of Potassium Monosulphide
Potassium monosulphide (K₂S) is an inorganic compound that, in its pure, anhydrous form, appears as a colorless or yellow-brown crystalline solid. chemequations.comwikipedia.org However, it is rarely encountered in this state due to its high reactivity, particularly with water and air. wikipedia.orghubbry.com The compound is hygroscopic, readily absorbing moisture from the atmosphere, which leads to discoloration and hydrolysis. nih.govinchem.org
The stability of potassium monosulphide is a significant factor in its handling and applications. It is known to be unstable and can discolor upon exposure to air. nih.gov The solid may be pyrophoric in air when finely divided and can ignite spontaneously. nih.govinchem.org Furthermore, it may decompose explosively upon shock, friction, or rapid heating. nih.govinchem.org When heated to decomposition, it emits highly toxic fumes of potassium oxide (K₂O) and sulfur oxides. nih.gov
The thermochemical properties of potassium monosulphide have been a subject of study. The standard enthalpy of formation (ΔfH⦵₂₉₈) for solid K₂S is approximately -406.2 kJ·mol⁻¹. wikipedia.org Mass spectrometry of the vapor produced from heating potassium sulfide (B99878) has revealed the presence of potassium gas, K(g). nasa.gov X-ray diffraction studies of the solid residues after such heating experiments have identified the formation of potassium disulfide (K₂S₂) and other polysulfides with a general formula K₂Sₓ where x is in the range of 3-4. nasa.gov
In aqueous environments, potassium monosulphide is not stable and undergoes complete and irreversible hydrolysis. This reaction yields potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH). wikipedia.orghubbry.comquora.com
K₂S + H₂O → KOH + KSH wikipedia.orgquora.com
Due to this rapid hydrolysis, aqueous solutions of potassium sulfide are effectively a mixture of potassium hydrosulfide and potassium hydroxide. wikipedia.orgwikipedia.org This mixture behaves as a source of the sulfide ion (S²⁻) for many chemical reactions. hubbry.comquora.com
| Property | Value/Description |
| Appearance | Pure: colorless solid; Impure: yellow-brown crystalline mass. chemequations.comwikipedia.org |
| Molar Mass | 110.262 g/mol . wikipedia.org |
| Melting Point | 840 °C (1,540 °F; 1,110 K). wikipedia.org |
| Boiling Point | 912 °C (1,674 °F; 1,185 K) (decomposes). wikipedia.org |
| Stability | Unstable in air; hygroscopic; may ignite spontaneously or explode on percussion or rapid heating. nih.govinchem.org |
| Decomposition Products | Upon heating: Potassium oxide (K₂O), Sulfur oxides; In contact with acids: Hydrogen sulfide (H₂S). nih.govinchem.org |
| Hydrolysis Reaction | K₂S + H₂O → KOH + KSH. wikipedia.orgquora.com |
Reactions with Inorganic Sulphur Species
Potassium monosulphide serves as a precursor for the synthesis of potassium polysulfides (K₂Sₙ), which are compounds containing chains of sulfur atoms. These are typically formed by the reaction of a sulfide salt, such as potassium monosulphide, with elemental sulfur. google.com The general reaction can be represented as:
K₂S + (n-1)S → K₂Sₙ
The value of 'n' determines the specific polysulfide formed, for example, the addition of sulfur to potassium hydrosulfide can yield dipotassium (B57713) pentasulfide. wikipedia.org The synthesis of potassium polysulfides is a critical step in various industrial processes, including the production of potassium thiosulfate. google.com In one such process, potassium hydroxide is first reacted with sulfur to form a potassium polysulfide mixture, which is then oxidized. google.com The reaction conditions, such as the molar ratio of reactants and temperature, are crucial for controlling the length of the polysulfide chains. smolecule.com
As previously mentioned, potassium monosulphide reacts readily with water to form potassium hydrosulfide (KSH) and potassium hydroxide (KOH). wikipedia.orghubbry.com Therefore, aqueous solutions of K₂S are essentially solutions of KSH and KOH. wikipedia.org
Potassium hydrosulfide itself is the product of the half-neutralization of hydrogen sulfide (H₂S) with potassium hydroxide. wikipedia.orgsmolecule.com The reaction is:
H₂S + KOH → KSH + H₂O smolecule.com
Conversely, the addition of excess KOH to H₂S can lead to the formation of potassium monosulphide.
When potassium monosulphide or its hydrolysis products (KSH/KOH) come into contact with acids, the highly toxic and flammable gas hydrogen sulfide is produced. inchem.orgnoaa.gov The reaction with a strong acid like hydrochloric acid (HCl) is as follows:
K₂S + 2HCl → 2KCl + H₂S
The hydrosulfide ion (HS⁻) from KSH exists in equilibrium with hydrogen sulfide and the sulfide ion (S²⁻) in aqueous solutions. The addition of water to potassium hydrosulfide can lower the pH and lead to the release of significant amounts of hydrogen sulfide gas. noaa.gov
Role as a Reagent in Chemical Synthesis
Potassium monosulphide is a valuable reagent in organic synthesis for introducing sulfur into molecules to create various organosulfur compounds. elsevierpure.com One of its notable applications is in the synthesis of thiophenes, which are important heterocyclic compounds found in many biologically active molecules and materials. organic-chemistry.org
Several synthetic strategies utilize potassium sulfide for the construction of the thiophene (B33073) ring. One efficient method involves the copper-catalyzed tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes. organic-chemistry.orgacs.org This approach allows for the synthesis of a wide range of di-, tri-, and tetrasubstituted thiophenes in excellent yields under mild conditions. organic-chemistry.orgacs.org
Another transition-metal-free approach involves the reaction of substituted buta-1-enes or 1,4-diaryl-1,3-dienes with potassium sulfide, proceeding via the cleavage of multiple C-H bonds to form the thiophene ring. organic-chemistry.org
| Starting Material | Catalyst/Conditions | Product |
| 1,4-diiodo-1,3-dienes | Copper catalyst | Substituted Thiophenes organic-chemistry.orgacs.org |
| Substituted buta-1-enes | Transition-metal-free | Substituted Thiophenes organic-chemistry.org |
| 1,4-diaryl-1,3-dienes | Transition-metal-free | Substituted Thiophenes organic-chemistry.org |
Potassium monosulphide is a key starting material in the preparation of potassium thiocarbonate (K₂CS₃). This compound can be synthesized by reacting carbon disulfide (CS₂) with potassium sulfide. google.com An improved method for this synthesis involves the partial reaction of potassium sulfide with a molecular excess of carbon disulfide in the presence of water. The pH of the mixture is then adjusted to 8.0 or higher with potassium hydroxide, and the reaction is continued to completion. google.com This process yields concentrated aqueous solutions of potassium thiocarbonate with low impurity levels of potassium sulfide. google.com
The study of potassium S-alkylthiocarbonates, such as potassium methyltrithiocarbonate (KS₂CSCH₃), provides insight into the structural chemistry of these derivatives. nih.gov
Mechanistic Insights from Kinetic and Thermodynamic Studies of Potassium Monosulphide Reactions
Kinetic and thermodynamic studies of potassium monosulfide (K₂S) offer crucial insights into its stability, reactivity, and the transformation pathways it undergoes. These investigations are fundamental to understanding the compound's behavior in various applications, particularly in the burgeoning field of potassium-sulfur (K-S) batteries, where the reaction kinetics of potassium sulfides are paramount to performance.
Thermodynamic Stability and Decomposition
Potassium monosulfide is a thermodynamically stable compound, as indicated by its negative enthalpy and Gibbs free energy of formation. These values quantify the energy released upon the formation of the compound from its constituent elements in their standard states, with more negative values indicating greater stability.
| Thermodynamic Quantity | Value | Reference |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH⦵) | -406.2 kJ·mol⁻¹ | |
| Standard Enthalpy of Formation (ΔfH⦵) | -380.7 kJ·mol⁻¹ | |
| Gibbs Free Energy of Formation (ΔfG⦵) | -392.4 kJ·mol⁻¹ | |
| Standard Molar Entropy (S⦵) | 105.0 J·mol⁻¹·K⁻¹ |
Studies on the thermal decomposition of K₂S have revealed complex behavior. Instead of simple sublimation or evaporation, heating potassium monosulfide leads to its decomposition into potassium polysulfides, such as potassium disulfide (K₂S₂). This indicates that the direct conversion of solid K₂S to a gaseous state is thermodynamically less favorable than its transformation into other solid sulfide species.
Kinetic Analysis of Key Reactions
The kinetics of potassium monosulfide reactions vary significantly depending on the reactants and conditions. The most extensively studied reactions include hydrolysis and the electrochemical conversions relevant to battery technology.
Hydrolysis: Potassium monosulfide is highly reactive with water. Due to the strong basicity of the sulfide ion (S²⁻), K₂S undergoes complete and irreversible hydrolysis upon contact with water. The reaction mechanism is a rapid proton transfer from water to the sulfide ion, yielding potassium hydrosulfide (KSH) and potassium hydroxide (KOH).
Reaction: K₂S + H₂O → KOH + KSH
The kinetics of this reaction are extremely fast, making the anhydrous form of K₂S difficult to handle in the presence of moisture.
Reaction Pathway: S₈ → K₂Sₓ (soluble long-chain) → K₂Sₓ (insoluble short-chain, e.g., K₂S₃) → K₂S
Kinetic studies have identified the final conversion steps, particularly the solid-state reduction of short-chain polysulfides like K₂S₃ to K₂S, as a major kinetic bottleneck. This process is characterized by sluggish kinetics and a high intrinsic activation barrier, which hinders the full utilization of the active sulfur material and impacts the battery's efficiency and rate capability.
The reaction mechanism is also highly dependent on the electrolyte used.
Solution-Mediated Pathway: In ether-based electrolytes, long-chain polysulfides are soluble, facilitating a liquid-phase reaction until insoluble, short-chain polysulfides precipitate. The final conversion to K₂S then proceeds as a slow solid-state reaction.
Solid-Solid Pathway: In carbonate-based electrolytes, all polysulfide intermediates and K₂S are insoluble, meaning the entire redox process occurs through kinetically challenging solid-state transformations.
Research has shown that the conversion from K₂S₃ to K₂S is often incomplete under normal battery operating conditions due to these poor kinetics. Furthermore, K₂S itself is often described as an electrochemically "dead" species because its re-oxidation during the charging process is also kinetically hindered.
| Reaction Type | Reactants | Products | Key Kinetic Insights | Reference |
|---|---|---|---|---|
| Hydrolysis | K₂S, H₂O | KSH, KOH | Extremely rapid and irreversible reaction. | |
| Electrochemical Reduction (Solid-State) | K₂S₃ (solid) | K₂S (solid) | Sluggish kinetics with a high activation barrier; often incomplete. This step is a major bottleneck in K-S batteries. | |
| Electrochemical Oxidation (Solid-State) | K₂S (solid) | K₂Sₓ (solid) | Kinetically hindered, making K₂S difficult to re-oxidize ("electrochemically dead"). |
Applications of Potassium Monosulphide in Specialized Chemical and Material Science Fields
Applications as a Chemical Reagent in Diverse Synthetic Pathways
As a fundamental chemical reagent, potassium monosulphide is employed in numerous synthetic organic and inorganic reactions. Its primary role is to introduce sulfur into a molecular framework. It is well-documented for its use in the synthesis of metal sulfides, organic thiols, and other sulfur-containing compounds. nbinno.com The sulfide (B99878) ion, being a strong nucleophile, readily participates in substitution and addition reactions.
In inorganic synthesis, K₂S is a straightforward precursor for the preparation of various metal sulfides. nbinno.com For instance, it reacts with cobalt(III) bromide to yield cobalt(III) sulfide and potassium bromide. chemistrylearner.com Similarly, a reaction with silver nitrate (B79036) produces a precipitate of silver sulfide. chemistrylearner.com These reactions are fundamental in creating materials with specific electronic, optical, or catalytic properties. nbinno.com
In organic chemistry, while less common than other sulfur reagents like sodium hydrosulfide (B80085), potassium monosulphide can be used to synthesize thiols and thioethers, which are crucial in pharmaceuticals and other specialty chemicals. The reactions typically involve the nucleophilic attack of the sulfide ion on an alkyl halide or other electrophilic substrate.
Table 1: Examples of Synthetic Reactions Utilizing Potassium Monosulphide
| Reactant(s) | Product(s) | Reaction Type |
| Cobalt(III) bromide (CoBr₃) + K₂S | Cobalt(III) sulfide (Co₂S₃) + Potassium bromide (KBr) | Double Displacement / Precipitation |
| Silver nitrate (AgNO₃) + K₂S | Silver sulfide (Ag₂S) + Potassium nitrate (KNO₃) | Double Displacement / Precipitation |
| Dilute Hydrochloric acid (HCl) + K₂S | Potassium chloride (KCl) + Hydrogen sulfide (H₂S) | Acid-Base Reaction |
This table illustrates typical synthetic pathways where potassium monosulphide serves as a key reagent. chemistrylearner.com
Materials Science Applications of Potassium Monosulphide
Potassium monosulphide is a cornerstone compound in material science, valued for its structural characteristics and reactivity which are fundamental to developing new materials. nbinno.com Its antifluorite crystal structure is of particular interest as it influences the physical properties and behavior of the material in complex chemical environments. nbinno.commaterialsproject.org
Precursor in Chalcogenide Material Synthesis
Chalcogenide materials, which contain one or more chalcogen elements (sulfur, selenium, or tellurium), are critical in electronics and optoelectronics. Potassium monosulphide serves as a sulfur source for the synthesis of metal sulfide chalcogenides. nbinno.comlabpartnering.org The synthesis of these materials often involves reacting a metal salt or metal alkoxide with a chalcogen precursor like K₂S. labpartnering.org This method provides a route to produce metal sulfide nanoparticles and thin films for applications in solar cells and other electronic devices. americanelements.comnsf.gov The general approach allows for the creation of a wide range of metal chalcogenides by varying the metal precursor. labpartnering.org
Role in the Development of Novel Functional Materials
The development of advanced functional materials often relies on the unique properties imparted by specific chemical constituents. Potassium monosulphide and its derivatives, potassium polysulfides, are central to the advancement of next-generation energy storage systems, specifically potassium-sulfur (K-S) batteries. researchgate.net These batteries are promising due to their high theoretical energy density and the low cost of sulfur and potassium. researchgate.netresearchgate.net In these systems, K₂S is the final discharge product. researchgate.net Research focuses on understanding and overcoming the sluggish oxidation kinetics of K₂S to improve the battery's reversibility and cycle life. researchgate.net
Interface Chemistry and Surface Reactions in Material Systems
The surface properties of materials are critical for their performance in applications ranging from catalysis to electronics. Potassium monosulphide and related polysulfides play a role in modifying surface chemistry. For example, solutions of potassium polysulfide, created by mixing K₂S with elemental sulfur, have been used to study the surface-active properties of copper(I) polysulfides. taylorandfrancis.com Such interactions are important in processes like collector-free flotation in mineral processing, where the surface properties of metal sulfides determine their separation efficiency. taylorandfrancis.com Understanding these interface reactions is key to controlling and optimizing material performance.
Table 2: Material Science Applications of Potassium Monosulphide
| Application Area | Specific Role of K₂S | Resulting Material/System | Key Properties |
| Chalcogenide Synthesis | Sulfur source/precursor | Metal Sulfide Nanoparticles (e.g., CdS, ZnS) | Semiconductor, Photovoltaic |
| Energy Storage | Final discharge product | Potassium-Sulfur (K-S) Batteries | High Energy Density, Low Cost |
| Surface Modification | Reactant to form polysulfides | Modified Metal Surfaces | Altered Surface Activity |
This table summarizes the key roles of potassium monosulphide in various fields of material science.
Analytical Chemistry Reagent Applications
Potassium monosulphide has long been recognized as a useful reagent in the field of analytical chemistry. chemistrylearner.comtaylorandfrancis.comnih.govoxfordreference.com Its ability to form insoluble precipitates and stable complexes with specific metal ions makes it valuable for qualitative and quantitative analysis.
Utilization in Precipitation and Complexation Reactions for Analytical Purposes
Precipitation reactions are a classic method in analytical chemistry for separating and identifying ions. edubirdie.compressbooks.pub Potassium monosulphide is effective in this regard because many metal sulfides are highly insoluble in water. libretexts.org When an aqueous solution of K₂S is added to a sample containing certain metal cations, the formation of a characteristic precipitate can indicate the presence of that metal. For example, the reaction between cadmium sulfate (B86663) and potassium sulfide yields a solid precipitate of cadmium sulfide. libretexts.org
The reaction with silver nitrate to form a silver sulfide precipitate is another example of its use in precipitation reactions. chemistrylearner.com Beyond simple precipitation, complexation reactions are also widely used in analytical chemistry. slideshare.net While specific applications of K₂S in complexometric titrations are less common than reagents like EDTA, the underlying principle of forming stable metal-ligand complexes is relevant. The sulfide ion can act as a ligand, forming complexes with various metal ions, which can be utilized in different analytical techniques. slideshare.netresearcher.life
Environmental Chemical Research Pertaining to Potassium Monosulphide
Environmental Fate and Transport Mechanisms in Natural Systems
The environmental fate and transport of a chemical refer to its transformation and movement within and between environmental media such as water, soil, and air. cdc.gov For potassium monosulphide (K₂S), its behavior in natural systems is primarily dictated by its high reactivity with water.
Upon contact with water, potassium monosulphide undergoes rapid and complete hydrolysis. wikipedia.org This chemical reaction is a critical first step in its environmental pathway, yielding potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH). wikipedia.org
K₂S + H₂O → KSH + KOH
Consequently, the environmental fate and transport of potassium monosulphide are effectively the fate and transport of its hydrolysis products: potassium ions (K⁺), hydrosulfide ions (HS⁻), and hydroxide ions (OH⁻).
Transport in Water: In aquatic systems, the resulting potassium (K⁺) and hydrosulfide (HS⁻) ions are soluble and will be transported with the flow of surface water or groundwater. mdpi.com The mobility of potassium ions in aquatic environments is generally high. The hydroxide ions (OH⁻) will increase the local pH of the water.
Transport in Soil: In soil, the potassium ion (K⁺) can be transported with soil water (leaching), taken up by plants, or adsorbed onto negatively charged soil particles like clay and organic matter. wisc.edumdpi.com The hydrosulfide ion's fate is more complex. It exists in a pH-dependent equilibrium with hydrogen sulfide (B99878) (H₂S), a volatile gas. wikipedia.org In acidic soils, the equilibrium shifts towards H₂S, which can then be transported from the soil into the atmosphere. In alkaline soils, the hydrosulfide ion (HS⁻) is more stable and will remain dissolved in soil water.
Transport in Air: The primary mechanism for atmospheric transport related to potassium monosulphide is the volatilization of hydrogen sulfide (H₂S) gas from soil and water, particularly under acidic conditions. wikipedia.org Some potassium can also be exchanged between plants and the atmosphere through organic aerosols. wikipedia.org
Geochemical Cycling and Research on Natural Occurrence
The natural occurrence of potassium monosulphide (K₂S) is not reported, as its high reactivity prevents it from persisting in nature. wikipedia.orgthegoodscentscompany.com Elemental potassium itself does not occur naturally due to its high reactivity with both water and oxygen. wikipedia.org Instead, potassium is a common element in the Earth's crust, found within the crystalline structure of numerous rock-forming minerals, such as feldspar (B12085585) and mica. wikipedia.orgwikipedia.org
The geochemical cycling of potassium involves several key processes:
Weathering: Potassium is released from primary minerals through slow chemical and physical weathering processes, making it available in the soil and aquatic environments. wisc.eduwikipedia.org
Incorporation and Release: Once in the soil solution, potassium ions can be taken up by plants and microorganisms, incorporated into their biomass, and later returned to the soil upon decomposition. mdpi.com
Leaching and Runoff: Dissolved potassium can be transported from soils into rivers and eventually to the oceans through leaching and surface runoff, making the hydrosphere the largest reservoir of potassium. wikipedia.org
While simple potassium monosulphide is not found, complex potassium-bearing sulfides do exist in specific, highly reduced geochemical environments. One notable example is the mineral djerfisherite, a potassium-iron-nickel sulfide, which has been identified in certain types of meteorites (enstatite chondrites). nasa.gov The formation of such minerals suggests that under specific high-pressure and low-oxygen conditions, potassium can be incorporated into sulfide mineral structures. nasa.gov However, these conditions are not typical of the Earth's surface environment, explaining the absence of naturally occurring potassium monosulphide.
The geochemical cycle of sulfur is also relevant. Sulfur is present in the Earth's crust and is cycled through the atmosphere, biosphere, and hydrosphere via various microbial and chemical transformations, including oxidation and reduction reactions. youtube.com The introduction of a sulfide like K₂S into the environment would see the sulfide ion enter this cycle, where it would likely be oxidized to more stable forms like sulfate (B86663) (SO₄²⁻).
Role in Aquatic and Soil Chemistry Systems
The introduction of potassium monosulphide into aquatic or soil environments initiates immediate and significant chemical changes due to its rapid hydrolysis. wikipedia.org
In Aquatic Systems: The dissolution and hydrolysis of K₂S in water lead to an increase in the concentration of potassium ions (K⁺), hydrosulfide ions (HS⁻), and hydroxide ions (OH⁻). wikipedia.org This has several consequences:
pH Increase: The formation of potassium hydroxide, a strong base, causes an immediate increase in the pH of the water, making it more alkaline. wikipedia.orgoxfordreference.com
Sulfide Chemistry: The hydrosulfide ion (HS⁻) becomes part of the aqueous sulfide system. In this system, HS⁻ is in equilibrium with dissolved hydrogen sulfide (H₂S) and the sulfide ion (S²⁻). The dominant species depends on the pH. In anoxic (oxygen-deficient) waters, this increase in sulfide concentration can lead to the precipitation of highly insoluble metal sulfides (e.g., FeS, CuS, ZnS), thereby affecting the mobility and bioavailability of heavy metals.
In Soil Chemistry Systems: When introduced to soil, potassium monosulphide interacts with soil moisture, minerals, and organic matter.
Potassium Dynamics: Soils have a complex system for managing potassium, which exists in four main forms: in soil solution, exchangeable, non-exchangeable (fixed), and as part of the mineral structure. wisc.edubiochemjournal.comijcmas.com The K⁺ ions released from K₂S hydrolysis enter the soil solution, from where they can be taken up by plants, leached deeper into the soil profile, or become "exchangeable potassium" by adsorbing to the surfaces of clay minerals and organic matter. soilqualityknowledgebase.org.auipipotash.org This increases the pool of potassium readily available for plant nutrition. ijcmas.com
Sulfur Transformation: The sulfide component can undergo several transformations. It can be oxidized by soil microorganisms to form sulfate (SO₄²⁻), a common and essential plant nutrient. youtube.com In waterlogged or anaerobic soil conditions, it may persist as sulfide or be lost to the atmosphere as hydrogen sulfide gas. wikipedia.org
Impact on Soil pH: Similar to aquatic systems, the formation of potassium hydroxide will increase soil pH. This can affect the availability of other nutrients and influence the activity of soil microbial communities.
Table 1: Forms of Potassium in Soil Systems
This table outlines the different forms in which potassium is found in soil, their availability to plants, and their relative quantities.
| Form of Potassium | Description | Availability to Plants | Relative Quantity in Soil |
| Solution K | Potassium ions (K⁺) dissolved in soil water. | Immediately available | Very small (<1%) |
| Exchangeable K | K⁺ held on the surfaces of clay and organic matter particles. | Readily available | Small (1-2%) |
| Non-exchangeable K | K⁺ trapped between the layers of clay minerals. | Slowly available | Moderate (1-10%) |
| Mineral K | K⁺ that is an integral part of the structure of soil minerals like feldspar and mica. | Unavailable | Very large (>90%) |
Analytical Methodologies for Environmental Detection and Speciation of Sulphur Compounds (including related forms)
Direct measurement of potassium monosulphide in environmental samples is generally not feasible due to its rapid hydrolysis. wikipedia.org Instead, analytical efforts focus on the detection and speciation of its transformation products, primarily various forms of sulfur. A range of sophisticated analytical techniques is employed to identify and quantify these sulfur compounds in environmental matrices like air, water, and soil. acs.orgmdpi.com
Common analytical approaches include:
Gas Chromatography (GC): This is a widely used technique for separating and analyzing volatile sulfur compounds, particularly in air samples. acs.orgnih.gov GC is often coupled with a sulfur-selective detector for enhanced sensitivity and specificity.
Sulfur Chemiluminescence Detector (SCD): Provides high selectivity for sulfur compounds and can detect them at parts-per-billion (ppb) levels. sgs.com
Flame Photometric Detector (FPD): Another common detector for sulfur analysis, though sometimes subject to interference from other compounds. cdc.gov
Mass Spectrometry (MS): When coupled with GC (GC-MS), it allows for the definitive identification and quantification of specific sulfur compounds based on their mass-to-charge ratio. nih.gov
Ion Chromatography (IC): This method is well-suited for measuring anionic sulfur species like sulfide, sulfite, and sulfate in aqueous samples. It separates ions based on their charge and provides sensitive detection, often down to microgram-per-liter (µg/L) levels. cdc.gov
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate a variety of non-volatile or derivatized sulfur compounds. When coupled with advanced detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS), it becomes a powerful tool for sulfur speciation analysis, capable of distinguishing between different sulfur-containing molecules in complex samples like wine or environmental extracts. mdpi.com
Spectrophotometry and Colorimetry: These methods are based on chemical reactions that produce a colored product, with the intensity of the color being proportional to the concentration of the sulfur compound. They are often used for specific analyses, such as measuring sulfur dioxide in air. cdc.gov
Titration Methods: Classical chemical methods like alkalimetric or barium-thorin titration can be used to determine the concentration of certain sulfur compounds, such as sulfur dioxide in stack gases, although they may lack the sensitivity required for trace environmental analysis. cdc.gov
Table 2: Common Analytical Techniques for Environmental Sulfur Speciation
This interactive table summarizes key analytical methods used for the detection of various environmentally relevant sulfur compounds.
| Analytical Technique | Common Detector(s) | Target Sulfur Compounds | Typical Sample Matrix | Detection Limits |
| Gas Chromatography (GC) | SCD, FPD, MS | Hydrogen sulfide, Mercaptans, Dimethyl sulfide, Carbon disulfide | Air, Gas | ppb to ppm sgs.comasap.nl |
| Ion Chromatography (IC) | Conductivity Detector | Sulfide, Sulfite, Sulfate | Water, Soil Extracts | µg/L to mg/L cdc.gov |
| HPLC | ICP-MS/MS, UV-Vis | Sulfate, Sulfite, Methionine, Thiosulfate | Water, Biological Fluids | pmol to µmol |
| Spectrophotometry | UV-Vis Spectrophotometer | Sulfur Dioxide, Sulfide | Air, Water | mg/m³ to µg/m³ cdc.gov |
Advanced Analytical Techniques for Potassium Monosulphide Characterization in Research
Chromatographic Separation Techniques (e.g., HPLC, GC for related species and purity)
While potassium monosulphide itself, as a non-volatile inorganic salt, is not directly analyzed by conventional Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), these techniques are indispensable for assessing its purity and characterizing related sulphur species that may be present as impurities or reaction products.
Gas Chromatography (GC) is particularly effective for the analysis of volatile sulphur compounds. When coupled with a sulphur-selective detector, such as a Sulphur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD), GC can identify and quantify trace levels of sulphur-containing impurities like hydrogen sulphide (H₂S) or volatile mercaptans. The GC-SCD technique, for instance, involves the combustion of sulphur compounds to form sulphur monoxide, which then reacts with ozone to produce light, a signal that is linearly proportional to the amount of sulphur present. This method provides high sensitivity, with detection limits as low as 0.5 picomoles of H₂S per injection, and selectivity, minimizing interference from non-sulphur containing components in the sample matrix.
High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are powerful tools for analyzing non-volatile, water-soluble species. These methods are frequently used to separate and quantify sulphide, polysulphides (Sₙ²⁻), thiosulphate, and sulphate, which can be present in potassium monosulphide samples due to oxidation or synthetic side reactions. For instance, HPLC coupled with detectors like UV-Vis or electrochemical detectors can be used to analyze polysulphide distributions in various solutions. In some applications, derivatization is required to make the sulphur species detectable or to improve separation. Ion chromatography is especially well-suited for the direct analysis of anions like sulphide, sulphate, and sulphite in aqueous solutions.
| Technique | Analyte Type | Detector | Application for K₂S Characterization | Key Advantages |
| Gas Chromatography (GC) | Volatile sulphur compounds (e.g., H₂S, mercaptans) | Sulphur Chemiluminescence Detector (SCD) | Purity assessment; detection of volatile impurities. | High sensitivity and selectivity for sulphur; ppb-level detection. |
| High-Performance Liquid Chromatography (HPLC) | Polysulphides, thiosulphates (often after derivatization) | UV-Vis, Electrochemical, Mass Spectrometry (MS) | Analysis of degradation/oxidation products; quantification of polysulphide species. | Versatile for various non-volatile sulphur species; quantitative analysis. |
| Ion Chromatography (IC) | Inorganic anions (e.g., S²⁻, SO₃²⁻, SO₄²⁻) | Conductivity Detector | Direct quantification of sulphide and related oxyanion impurities in aqueous solutions. | Excellent for separating and quantifying simple inorganic anions. |
Mass Spectrometry (e.g., LC-MS for structural elucidation and impurity profiling)
Mass Spectrometry (MS) is a powerful technique for impurity profiling due to its high sensitivity and ability to provide detailed structural information. When coupled with a separation technique like Liquid Chromatography (LC-MS) or GC (GC-MS), it becomes an essential tool for identifying and quantifying unknown impurities in potassium monosulphide samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of MS. This hyphenated technique is used to separate complex mixtures and then identify the components based on their mass-to-charge ratio (m/z). For K₂S-related research, LC-MS is invaluable for identifying non-volatile organic and inorganic impurities, reaction byproducts, and degradation products like polysulphides or thiosulphates. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, enabling the determination of elemental compositions for unknown compounds.
A particularly advanced application is HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) . This method allows for the speciation and quantification of various sulphur compounds without the need for individual standards for each analyte. The sample is first separated by HPLC, and the eluent is then introduced into an ICP torch, which atomizes and ionizes all compounds. The MS then detects the sulphur isotopes (e.g., ³²S), providing a response that is solely dependent on the concentration of the element, not its chemical form. This makes it a robust method for quantifying the distribution of different sulphur species, such as sulphate and sulphite, in a sample.
| Technique | Application for K₂S Characterization | Information Obtained | Notes |
| LC-MS/MS | Impurity profiling and identification. | Molecular weight and structural fragments of unknown impurities. | Tandem MS (MS/MS) provides fragmentation patterns for structural elucidation. |
| GC-HRMS | Identification of volatile and semi-volatile impurities. | Elemental composition of unknown volatile compounds. | High-resolution accurate mass (HRAM) measurements improve confidence in identification. |
| HPLC-ICP-MS | Quantitative analysis of sulphur species (e.g., sulphate, sulphite, thiosulphate). | Elemental concentration of sulphur in different separated species. | Provides element-specific quantification, independent of molecular structure. |
X-ray Diffraction and Advanced Crystallographic Analysis for Structural Determination
X-ray Diffraction (XRD) is the definitive technique for determining the solid-state structure of crystalline materials like potassium monosulphide. It provides fundamental information about the atomic arrangement, crystal system, and unit cell dimensions.
Potassium monosulphide crystallizes in a cubic system, adopting the antifluorite structure. In this arrangement, the positions of the cations and anions are reversed compared to the standard fluorite (CaF₂) structure. The larger sulphide (S²⁻) anions form a face-centered cubic (FCC) lattice, while the smaller potassium (K⁺) cations occupy all the tetrahedral holes within that lattice. This results in each S²⁻ ion being coordinated to eight K⁺ ions, and each K⁺ ion being coordinated to four S²⁻ ions.
Advanced crystallographic analysis of single-crystal or powder XRD data allows for the precise determination of key structural parameters. These parameters are critical for theoretical calculations, understanding physical properties, and quality control of the synthesized material. Recent studies have confirmed these structural details with high precision.
| Parameter | Value | Reference |
| Crystal System | Cubic | |
| Space Group | Fm-3m (No. 225) | |
| Structure Type | Antifluorite | |
| Lattice Constant (a) | 7.3642(5) Å | |
| Formula Units (Z) | 4 | |
| K⁺ Coordination | 4 (Tetrahedral) | |
| S²⁻ Coordination | 8 (Cubic) |
Electrochemical Methods for Quantitative Analysis and Redox Behavior
Electrochemical methods are highly effective for both the quantitative analysis of sulphide ions in solution and for investigating the fundamental redox behavior of the sulphide/polysulphide system.
Quantitative Analysis is most commonly performed using an Ion-Selective Electrode (ISE). A silver/sulphide ISE is a potentiometric sensor that develops a voltage proportional to the activity of free sulphide ions (S²⁻) in a solution. This technique is widely used for determining sulphide concentrations in various aqueous samples. For accurate measurements, a Sulphide Anti-Oxidant Buffer (SAOB) is typically added to the sample to raise the pH above 12, which converts all hydrogen sulphide (H₂S) and bisulphide (HS⁻) to the S²⁻ form and prevents oxidation by dissolved oxygen.
Redox Behavior is studied using voltammetric techniques, primarily Cyclic Voltammetry (CV) . CV involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. This provides a wealth of information about the electrochemical processes, including the potentials at which oxidation and reduction occur. For potassium monosulphide, CV can be used to study the oxidation of sulphide to form polysulphides and eventually elemental sulphur, as well as the subsequent reduction of these species. The resulting voltammogram reveals the characteristic anodic (oxidation) and cathodic (reduction) peaks associated with these electron transfer reactions, offering insight into reaction mechanisms and kinetics. Other techniques like anodic stripping voltammetry (ASV) can be employed for highly sensitive detection of sulphide through indirect methods. researchgate.net
| Technique | Principle | Application for K₂S | Information Provided |
| Ion-Selective Electrode (ISE) | Potentiometry | Quantitative analysis of S²⁻ in solution. nemi.gov | Concentration of free sulphide ions. |
| Cyclic Voltammetry (CV) | Voltammetry | Study of sulphide and polysulphide redox reactions. | Redox potentials, reaction kinetics, electrochemical reversibility. |
| Anodic Stripping Voltammetry (ASV) | Voltammetry | Trace quantitative analysis (indirect methods). researchgate.net | Very low concentrations of sulphide. |
Future Research Directions and Emerging Trends in Potassium Monosulphide Chemistry
Development of Green Synthesis Methods for Enhanced Sustainability
Conventional methods for synthesizing potassium monosulphide, such as the carbothermic reduction of potassium sulfate (B86663), are often energy-intensive and carry a notable environmental burden. wikipedia.orggoogle.com Consequently, the future of K₂S production is intrinsically linked to the adoption of green chemistry principles. Promising areas of investigation include mechanochemistry, sonochemistry, and biogenic synthesis routes.
Mechanochemistry: This solvent-free technique harnesses mechanical energy to initiate and sustain chemical reactions. High-speed ball milling of solid reactants presents a viable path to synthesizing K₂S at ambient temperatures, which would drastically cut down on energy consumption and obviate the need for hazardous solvents. nih.govnih.gov Future research will likely concentrate on optimizing milling parameters, such as frequency, duration, and the use of liquid-assisted grinding (LAG), to enhance both the yield and purity of the final product.
Sonochemistry: The application of ultrasonic waves to chemical reactions can generate localized zones of extreme pressure and temperature, thereby facilitating the synthesis of nanomaterials. mdpi.comnih.gov Sonochemical approaches could be leveraged for the creation of nano-sized potassium monosulphide particles exhibiting unique properties. Subsequent studies are expected to explore the influence of ultrasonic frequency and power on the particle size distribution and morphology of K₂S.
Biogenic Synthesis: Utilizing biological systems for chemical synthesis represents a paradigm of green chemistry. Although the direct biogenic synthesis of K₂S has not been reported, pioneering research on the biosynthesis of other metal sulfide (B99878) nanoparticles using microorganisms or plant extracts indicates a promising future direction. researchgate.netmdpi.com Future investigations may explore the potential of sulfate-reducing bacteria to generate sulfide ions, which could then react with a potassium source under controlled conditions.
Ionic Liquids and Microwave-Assisted Synthesis: Ionic liquids, characterized by their negligible vapor pressure and high thermal stability, are being explored as environmentally benign alternatives to volatile organic solvents. chemrxiv.orgnih.gov Employing them as reaction media for K₂S synthesis could result in cleaner and more efficient manufacturing processes. In a similar vein, microwave-assisted synthesis has the potential to dramatically accelerate reaction rates and improve energy efficiency. nih.govrsc.org The exploration of these methods for the production of K₂S is a critical direction for future research.
Table 1: Comparison of Potential Green Synthesis Methods for Potassium Monosulphide
| Synthesis Method | Principle | Potential Advantages | Key Research Focus Areas for K₂S |
|---|---|---|---|
| Mechanochemistry | Mechanical energy induces reaction | Solvent-free, low energy consumption, room temperature operation | Optimization of milling parameters, scale-up of the process |
| Sonochemistry | Acoustic cavitation creates reactive hotspots | Formation of nanomaterials, enhanced reaction rates | Control of particle size and morphology, understanding reaction mechanisms |
| Biogenic Synthesis | Use of biological organisms or extracts | Environmentally benign, sustainable | Identification of suitable microorganisms, optimization of reaction conditions |
| Ionic Liquids | Use of non-volatile solvents | Reduced solvent emissions, potential for recyclability | Screening of suitable ionic liquids, process optimization |
| Microwave-Assisted | Rapid heating through microwave irradiation | Increased reaction rates, improved energy efficiency | Development of suitable microwave reactors, optimization of reaction parameters |
Advanced Computational Modeling for Complex Reaction Systems and Novel States
Computational chemistry has become an indispensable tool for elucidating and predicting the behavior of chemical systems. In the context of potassium monosulphide, advanced computational modeling provides profound insights into intricate reaction mechanisms and holds the potential for the discovery of novel states of matter.
Density Functional Theory (DFT) Studies: DFT calculations are fundamental to understanding the electronic structure, chemical bonding, and reactivity of K₂S. Such theoretical studies can unravel the mechanisms of surface reactions, a critical aspect for its applications in catalysis and energy storage. Future research is poised to leverage DFT to model the interactions of K₂S with various electrode and catalyst surfaces and to predict the thermodynamic stability of different K₂S polymorphs and nanostructures.
Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic perspective on the behavior of K₂S in diverse environments. This is particularly pertinent for comprehending the dissolution and precipitation phenomena of potassium polysulfides within battery electrolytes. Forthcoming MD studies are likely to focus on simulating the diffusion of potassium ions and polysulfide species in innovative electrolyte systems, as well as modeling the formation of the solid-electrolyte interphase (SEI) on potassium metal anodes.
High-Throughput Computational Screening: The application of high-throughput computational methodologies, which integrate DFT calculations with machine learning algorithms, can expedite the discovery of new materials possessing desired properties. This approach can be employed to screen for novel compositions and structures of potassium-sulfur compounds with superior electrochemical performance or catalytic activity.
Prediction of Novel States: Computational modeling can be instrumental in predicting the existence of novel states of K₂S under extreme conditions of pressure and temperature. These investigations could unveil new crystalline phases with unique electronic or mechanical properties, thereby opening new frontiers for material science applications.
Table 2: Application of Computational Modeling Techniques to Potassium Monosulphide Research
| Modeling Technique | Application Area | Key Research Questions |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms | What is the nature of bonding in K₂S nanostructures? What are the energy barriers for key reactions in K-S batteries? |
| Molecular Dynamics (MD) | Electrolyte behavior, interface phenomena | How do polysulfides behave in different electrolyte solutions? How does the SEI layer form and evolve on the anode? |
| High-Throughput Screening | Materials discovery | Can we predict new stable potassium polysulfide compositions? What are the optimal dopants for enhancing the performance of K₂S-based materials? |
| Phase Diagram Prediction | Novel states of matter | What new crystalline phases of K₂S exist at high pressure? What are the electronic properties of these novel phases? |
Exploration of Unconventional Material Science Applications and Interface Phenomena
The distinctive properties of potassium monosulphide position it as a compelling candidate for a variety of unconventional applications in material science, most notably in the realm of energy storage.
Potassium-Sulfur (K-S) Batteries: K-S batteries are currently a major focus of research due to their high theoretical energy density and the natural abundance of both potassium and sulfur. quora.com In these electrochemical cells, K₂S is a key discharge product. Future research will be directed towards understanding and manipulating the complex interfacial phenomena at the electrode-electrolyte boundaries. This includes investigating the dissolution of potassium polysulfides, the formation of a stable solid-electrolyte interphase (SEI) on the potassium metal anode, and the design of novel cathode host materials to enhance the utilization and cycling stability of the sulfur cathode.
Catalysis: Although a less explored domain, potassium sulfide holds potential in the field of catalysis. Its inherent basicity could be harnessed in base-catalyzed reactions. Moreover, K₂S can act as a precursor for the synthesis of catalytically active metal sulfide nanoparticles. Future studies could delve into the catalytic properties of K₂S-derived materials for applications such as hydrodesulfurization and CO₂ reduction.
Interface Phenomena: The behavior of K₂S at interfaces is paramount to its performance across various applications. A thorough understanding of the interaction between K₂S and different substrates, such as carbonaceous materials in battery cathodes or metal oxides in catalysts, is essential for the rational design of more efficient devices. The use of advanced surface-sensitive analytical techniques, in conjunction with computational modeling, will be indispensable for elucidating the nature of these interfaces and their influence on material properties.
Interdisciplinary Research Opportunities in Environmental and Advanced Analytical Chemistry
The chemical significance of potassium monosulphide is not confined to material science; it also presents interdisciplinary research opportunities in environmental and analytical chemistry.
Environmental Chemistry: The role of sulfides in the environment is complex. While elevated concentrations of sulfides can be toxic, sulfate-reducing bacteria are instrumental in the bioremediation of sulfate-contaminated water. Research could explore the controlled release of sulfide from sources like K₂S to precipitate heavy metal contaminants from industrial wastewater. However, a thorough environmental impact assessment of introducing potassium and sulfide ions would be a necessary prerequisite.
Advanced Analytical Chemistry: Potassium monosulphide has a history of use as a reagent in classical analytical chemistry. mdpi.com In the modern context of advanced analytical techniques, there is an escalating demand for highly sensitive and selective methods for the in-situ detection of sulfide and polysulfide species. This is particularly crucial for monitoring the state-of-charge of K-S batteries and for studying various environmental processes. Future research could concentrate on the development of novel electrochemical and optical sensors based on K₂S-related chemistry for the real-time monitoring of sulfide concentrations.
Emerging Spectroscopic Techniques for Real-Time and In-Situ Analysis
To achieve a more profound understanding of the dynamic processes involving potassium monosulphide, especially within complex systems such as batteries, emerging spectroscopic techniques for real-time and in-situ analysis are being increasingly adopted.
Operando X-ray Spectroscopy: Techniques like operando X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) offer invaluable information regarding the electronic structure and chemical state of sulfur species during battery operation. These methods can track the formation and transformation of different potassium polysulfides in real-time, providing critical insights into the underlying reaction mechanisms.
In-Situ Raman Spectroscopy: Raman spectroscopy is a potent tool for probing the vibrational modes of molecules and can be employed to identify different polysulfide species in solution. In-situ Raman spectroscopy enables the monitoring of the electrolyte composition within a K-S battery during cycling, which is instrumental in understanding the polysulfide shuttle phenomenon.
Other Emerging Techniques: Other sophisticated spectroscopic techniques, such as in-situ Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, could also be adapted for the study of potassium monosulphide chemistry. These techniques can furnish complementary information on the structure and dynamics of molecules and ions in a variety of environments.
Table 3: Emerging Spectroscopic Techniques for the Analysis of Potassium Monosulphide Systems
| Technique | Information Obtained | Application in K₂S Research |
|---|---|---|
| Operando X-ray Spectroscopy | Electronic structure, oxidation state | Real-time monitoring of sulfur speciation in K-S batteries |
| In-Situ Raman Spectroscopy | Vibrational modes, molecular structure | Identification and quantification of polysulfides in battery electrolytes |
| In-Situ FTIR Spectroscopy | Functional groups, molecular interactions | Studying the formation of the SEI layer on the anode |
| In-Situ NMR Spectroscopy | Chemical environment, molecular dynamics | Probing the structure of dissolved polysulfide species |
Q & A
Q. Basic Research Focus
- X-ray photoelectron spectroscopy (XPS): Resolves sulfur 2p and potassium 2p core-level shifts to confirm oxidation states.
- Raman spectroscopy: Detects S-S vibrational modes (300–500 cm⁻¹) to identify polysulfide impurities .
- Extended X-ray absorption fine structure (EXAFS): Probes local coordination environments, critical for amorphous or nanocrystalline samples .
How should researchers design experiments to investigate potassium monosulfide’s reactivity with atmospheric moisture, and what safety protocols are essential?
Q. Advanced Research Focus
- Controlled humidity chambers: Expose K₂S to 10–90% relative humidity (RH) while monitoring mass changes (thermogravimetric analysis) and gas evolution (mass spectrometry).
- In situ Fourier-transform infrared spectroscopy (FTIR): Identifies intermediate hydrolysis products like H₂S .
- Safety protocols: Use gloveboxes with O₂/H₂O sensors (<1 ppm) and emergency scrubbers for H₂S mitigation. Store samples in vacuum-sealed containers with desiccants .
What computational approaches best predict potassium monosulfide’s ionic conductivity, and how do they align with experimental data?
Q. Advanced Research Focus
- Density functional theory (DFT): Calculate activation energies for K⁺ migration pathways in crystalline K₂S. Compare with impedance spectroscopy data (e.g., Arrhenius plots) to validate model accuracy.
- Molecular dynamics (MD) simulations: Simulate ion diffusion coefficients at 300–500 K, accounting for vacancy defects. Discrepancies >15% suggest oversimplified potential models .
How can researchers address challenges in reproducing electrochemical performance data for potassium monosulfide in battery applications?
Q. Advanced Research Focus
- Standardize electrode fabrication: Use identical slurry compositions (e.g., 70% active material, 20% conductive carbon, 10% binder) and calendaring pressures.
- Control electrolyte decomposition: Employ in situ electrochemical mass spectrometry (EC-MS) to monitor side reactions during cycling .
- Report full cycling conditions: Include current density (mA/g), voltage window, and temperature to enable direct comparisons .
What strategies are effective for incorporating potassium monosulfide data into broader studies on alkali metal sulfides?
Q. Basic Research Focus
- Comparative analysis tables: Tabulate properties (e.g., bandgap, ionic conductivity) for K₂S, Na₂S, and Li₂S, highlighting trends in cation size and lattice energy .
- Meta-analysis frameworks: Use statistical tools (e.g., ANOVA) to assess variability across studies, prioritizing datasets with validated purity (>99%) .
What are the best practices for documenting and sharing potassium monosulfide research data to ensure reproducibility?
Q. Methodological Guidance
- Supporting information: Include raw XRD patterns, DSC thermograms, and EDS spectra in appendices, with metadata (instrument settings, calibration standards) .
- Data repositories: Upload datasets to platforms like Zenodo or Figshare, using FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
